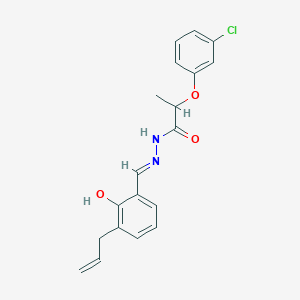
N'-(3-allyl-2-hydroxybenzylidene)-2-(3-chlorophenoxy)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-allyl-2-hydroxybenzylidene)-2-(3-chlorophenoxy)propanohydrazide, also known as AHPH, is a compound that has been extensively studied for its potential applications in various scientific fields. AHPH is a hydrazide derivative that contains both a benzylidene and a chlorophenoxy group. It is synthesized using a specific method that involves the reaction between 3-allyl-2-hydroxybenzaldehyde and 3-chlorophenoxypropionic acid hydrazide.
Mécanisme D'action
The mechanism of action of N'-(3-allyl-2-hydroxybenzylidene)-2-(3-chlorophenoxy)propanohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes such as cyclooxygenase and lipoxygenase. This compound has also been shown to modulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects such as reducing oxidative stress, inhibiting inflammation, and inducing apoptosis in cancer cells. This compound has also been shown to modulate various signaling pathways involved in cancer progression such as the PI3K/AKT and MAPK pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N'-(3-allyl-2-hydroxybenzylidene)-2-(3-chlorophenoxy)propanohydrazide is its ability to form stable complexes with metal ions, which makes it a potential candidate for drug delivery systems. This compound also exhibits various biological activities that make it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the study of N'-(3-allyl-2-hydroxybenzylidene)-2-(3-chlorophenoxy)propanohydrazide. One of the potential directions is the development of new drug delivery systems using this compound. Another potential direction is the study of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, the study of this compound in animal models is needed to further understand its potential applications in various diseases.
Méthodes De Synthèse
The synthesis of N'-(3-allyl-2-hydroxybenzylidene)-2-(3-chlorophenoxy)propanohydrazide involves the reaction between 3-allyl-2-hydroxybenzaldehyde and 3-chlorophenoxypropionic acid hydrazide in the presence of a catalyst. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using various techniques such as recrystallization or column chromatography. The yield of this compound can be increased by optimizing the reaction conditions such as temperature, time, and reactant ratios.
Applications De Recherche Scientifique
N'-(3-allyl-2-hydroxybenzylidene)-2-(3-chlorophenoxy)propanohydrazide has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit various biological activities such as antioxidant, anti-inflammatory, and anticancer properties. This compound has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-3-6-14-7-4-8-15(18(14)23)12-21-22-19(24)13(2)25-17-10-5-9-16(20)11-17/h3-5,7-13,23H,1,6H2,2H3,(H,22,24)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQXONQWOGHRFF-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC(=C1O)CC=C)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC(=C1O)CC=C)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6025784.png)
![7-(3-methoxybenzyl)-2-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6025798.png)
![6-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6025802.png)
![methyl 4-({3-[3-(4-morpholinyl)-3-oxopropyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B6025804.png)
![ethyl 1-[(5-acetyl-3-thienyl)carbonyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6025810.png)
![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-propanamine](/img/structure/B6025816.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B6025823.png)
![N-isopropyl-1'-[(1-methyl-2-piperidinyl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B6025829.png)
![3-[(4-benzoylbenzyl)thio]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B6025830.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(ethylamino)nicotinamide](/img/structure/B6025834.png)
![4-hydroxy-6-methyl-3-[7-(2-pyridinyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-2H-pyran-2-one](/img/structure/B6025847.png)
![N-(4'-methoxy-2-biphenylyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6025850.png)
![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6025877.png)
![2-[(4-chlorophenyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6025878.png)